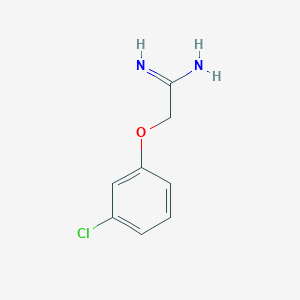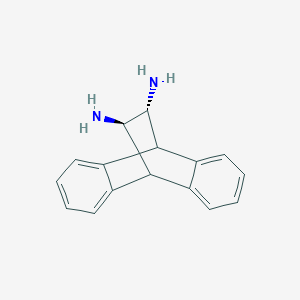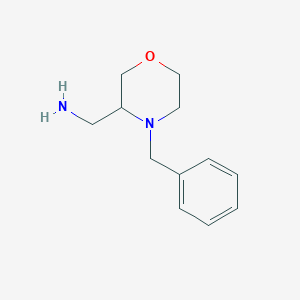![molecular formula C9H17NO3 B067382 Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- CAS No. 177472-48-9](/img/structure/B67382.png)
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been synthesized using various methods.
Mécanisme D'action
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) inhibits the protein kinase BTK by binding to its active site. This prevents the activation of downstream signaling pathways that are involved in the development and progression of various diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in various animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have minimal toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Orientations Futures
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research. One direction is to further investigate its anti-cancer and anti-inflammatory properties and its potential as a therapeutic agent for these diseases. Another direction is to study its effects on other signaling pathways and its potential as a therapeutic agent for other diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can also be used as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
Conclusion:
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has potent anti-cancer and anti-inflammatory effects and has minimal toxicity in animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research, including its potential as a therapeutic agent for cancer and inflammatory diseases and its use as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
Méthodes De Synthèse
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can be synthesized using various methods. One of the most common methods is the reaction of 2-(hydroxymethyl)cyclopropylamine with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) with high purity and yield.
Applications De Recherche Scientifique
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
177472-48-9 |
|---|---|
Nom du produit |
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
Clé InChI |
OCKKMJSVLVALMF-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1CO |
SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



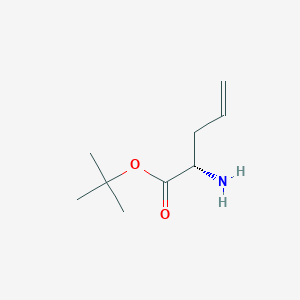
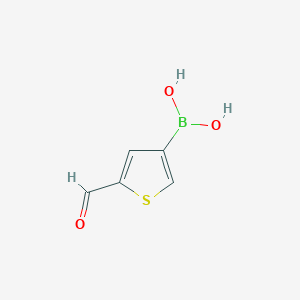
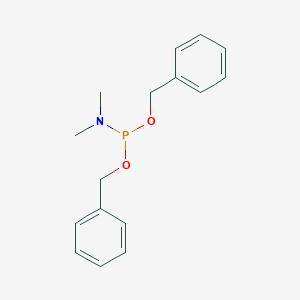
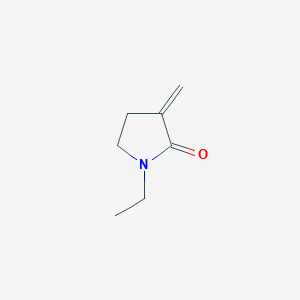
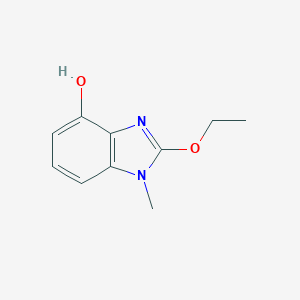
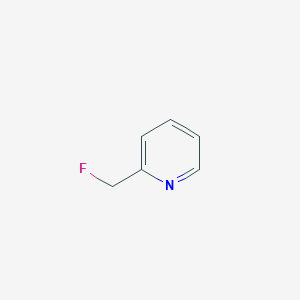
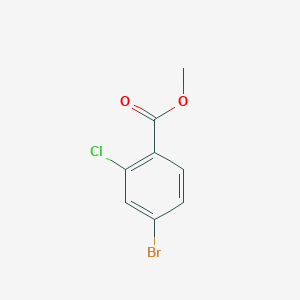
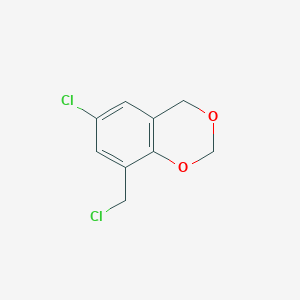
![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

